molecular formula C21H21N3O B12395401 Trpc4/5-IN-1

Trpc4/5-IN-1

Cat. No.: B12395401
M. Wt: 331.4 g/mol
InChI Key: CKTHSNKTNFUNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Trpc4/5-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve scaling up these reactions in larger reactors with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Trpc4/5-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Trpc4/5-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the structure and function of TRPC channels. In biology, it helps in understanding the role of TRPC4 and TRPC5 in cellular processes. In medicine, this compound is being investigated for its potential therapeutic effects in treating proteinuric kidney diseases and skin inflammatory diseases . Additionally, it is used in industry for developing new drugs targeting TRPC channels .

Mechanism of Action

Trpc4/5-IN-1 exerts its effects by inhibiting the TRPC4 and TRPC5 channels. These channels are activated by various stimuli, including G protein-coupled receptors and intracellular calcium levels. This compound binds to specific sites on the TRPC channels, preventing their activation and subsequent calcium influx. This inhibition affects various cellular pathways and physiological processes, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

1-benzyl-5-ethyl-N-(furan-2-ylmethyl)benzimidazol-2-amine

InChI

InChI=1S/C21H21N3O/c1-2-16-10-11-20-19(13-16)23-21(22-14-18-9-6-12-25-18)24(20)15-17-7-4-3-5-8-17/h3-13H,2,14-15H2,1H3,(H,22,23)

InChI Key

CKTHSNKTNFUNPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=N2)NCC3=CC=CO3)CC4=CC=CC=C4

Origin of Product

United States

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